
3-Buten-2-amine, 2,3-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-amine, 2,3-dimethyl-, hydrochloride is an organic compound with the molecular formula C6H13N·HCl. It is a derivative of butenylamine and is characterized by the presence of a hydrochloride group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-amine, 2,3-dimethyl-, hydrochloride typically involves the reaction of 2,3-dimethyl-2-buten-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process involves the following steps:
- Dissolution of 2,3-dimethyl-2-buten-1-amine in an appropriate solvent such as ethanol.
- Addition of hydrochloric acid to the solution while maintaining a low temperature.
- Stirring the reaction mixture for a specified period to allow complete conversion.
- Isolation of the product by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar principles but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-amine, 2,3-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Buten-2-amine, 2,3-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-2-amine, 2,3-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its hydrochloride group enhances its solubility and reactivity in aqueous environments, making it suitable for a range of chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Butenylamine hydrochloride: Similar in structure but lacks the dimethyl substitution.
2-Methyl-2-propen-1-amine: Another related compound with a different substitution pattern.
3,3-Dimethyl-2-butanamine: Shares the dimethyl substitution but differs in the position of the amine group.
Uniqueness
3-Buten-2-amine, 2,3-dimethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and research.
Properties
CAS No. |
845268-06-6 |
|---|---|
Molecular Formula |
C6H14ClN |
Molecular Weight |
135.63 g/mol |
IUPAC Name |
2,3-dimethylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)6(3,4)7;/h1,7H2,2-4H3;1H |
InChI Key |
NWTSPDAUMSASFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)
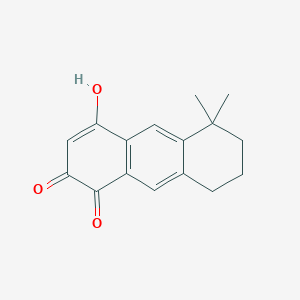
![2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)](/img/structure/B14201352.png)
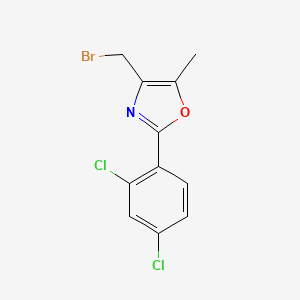
![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)
![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
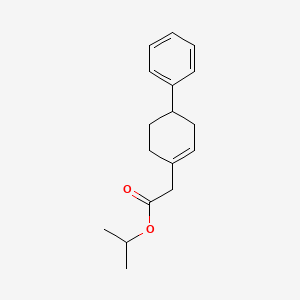
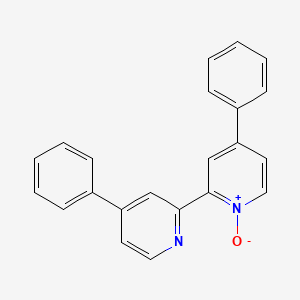
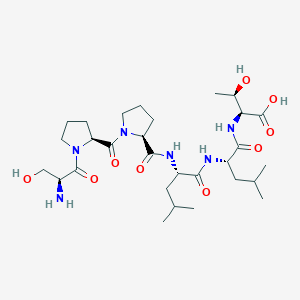
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
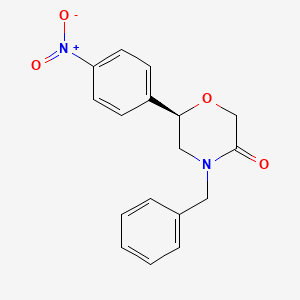
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
